molecular formula C24H21FN4OS2 B2958187 N-(2,5-dimethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 923147-03-9

N-(2,5-dimethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2958187
CAS No.: 923147-03-9
M. Wt: 464.58
InChI Key: ONHYODNCXZCFOL-UHFFFAOYSA-N
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Description

This compound features a pyridazine core linked via a sulfanyl group to an acetamide moiety substituted with a 2,5-dimethylphenyl group. The pyridazine ring is further functionalized at the 6-position with a 4-fluorophenyl-substituted thiazole ring bearing a methyl group at the 4-position.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4OS2/c1-14-4-5-15(2)20(12-14)27-21(30)13-31-22-11-10-19(28-29-22)23-16(3)26-24(32-23)17-6-8-18(25)9-7-17/h4-12H,13H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHYODNCXZCFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2,5-dimethylphenylamine, 4-fluorophenylthiazole, and pyridazine derivatives. These intermediates are then subjected to various coupling reactions, such as nucleophilic substitution and condensation reactions, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the aromatic rings or the thiazole group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(2,5-dimethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide may be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biomolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it may have activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties may make it suitable for applications in materials science or chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitutions

The table below highlights key structural differences and similarities between the target compound and related acetamide derivatives:

Compound Name Core Heterocycle Substituents Reported Activity Synthesis Method Reference ID
N-(2,5-dimethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide Pyridazine + Thiazole 4-Fluorophenyl, methyl (thiazole); 2,5-dimethylphenyl (acetamide) Not explicitly reported Not detailed in evidence; likely involves multi-step alkylation/condensation -
N-(2,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Dichlorophenyl, propenyl, pyridinyl (triazole) Not explicitly reported Alkylation of α-chloroacetamides with KOH catalyst
Hydroxyacetamide derivatives (e.g., FP1-12) Oxazolone + Triazole Varied phenyl/methylidene groups Antiproliferative Reflux with pyridine/zeolite catalyst under Paal-Knorr condensation
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide 1,2,4-Triazole Furan-2-yl, amino group Anti-exudative Alkylation with KOH, pyrolium fragment condensation
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazothiazole Dual 4-fluorophenyl groups, dihydroimidazothiazole Not explicitly reported Not detailed in evidence; likely involves imidazothiazole ring formation
Key Observations:
  • Heterocyclic Core : The target compound’s pyridazine-thiazole system distinguishes it from triazole- or imidazothiazole-based analogs. Pyridazine’s electron-deficient nature may enhance binding to targets requiring π-π stacking .
  • Substituent Effects : The 4-fluorophenyl group (common in ) and methyl groups may improve metabolic stability compared to dichlorophenyl () or furan-containing analogs ().
  • Biological Activity : While antiproliferative () and anti-exudative () activities are reported for related compounds, the target’s thiazole-pyridazine scaffold could modulate distinct pathways, such as kinase inhibition or cytokine regulation.

Pharmacological Implications

  • Antiproliferative Potential: The hydroxyacetamide derivatives () demonstrate that acetamide-linked heterocycles can inhibit cancer cell proliferation. The target’s thiazole ring, known for kinase inhibition, may enhance efficacy against tyrosine kinase-driven cancers.
  • Anti-Exudative Activity : Triazole-furan derivatives () highlight the role of electron-rich heterocycles in reducing inflammation. The target’s fluorophenyl group may offer improved bioavailability over furan-based systems.
  • Structural Stability : The dichlorophenyl analog () may face higher metabolic clearance due to lipophilic Cl atoms, whereas the target’s fluorine and methyl groups could optimize pharmacokinetics.

Biological Activity

N-(2,5-dimethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological properties. The presence of both thiazole and pyridazine moieties is significant for its activity against various pathogens.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • In vitro studies have demonstrated effective antimicrobial properties against Gram-positive and Gram-negative bacteria. Notably, derivatives of thiazole compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
    • The compound's structural components enhance its interaction with microbial targets, leading to disruption of bacterial cell walls or inhibition of essential metabolic pathways.
  • Anticancer Properties :
    • The thiazole ring is crucial for cytotoxic activity against cancer cell lines. For instance, modifications in the phenyl ring have been linked to increased potency in inhibiting tumor cell proliferation .
    • Studies report that similar compounds with thiazole derivatives exhibit significant growth inhibition in various cancer cell lines, suggesting potential as an anticancer agent .

Case Studies

Several case studies highlight the efficacy of related compounds, which can provide insights into the potential applications of this compound:

StudyCompound TestedActivityResults
Thiazole DerivativesAntimicrobialEffective against MRSA and drug-resistant fungi
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesAnticancerSignificant cytotoxicity in cancer cell lines
Pyridazine CompoundsAntitumorInhibition of tumor growth in xenograft models

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : Its structure allows for interaction with microbial membranes, leading to increased permeability and eventual cell lysis.
  • Signal Transduction Interference : It may interfere with signaling pathways critical for cancer cell survival and proliferation.

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